molecular formula C7H7ClFNO2S B1422581 2-Chloro-4-fluoro-5-methylbenzenesulfonamide CAS No. 1208077-19-3

2-Chloro-4-fluoro-5-methylbenzenesulfonamide

Cat. No.: B1422581
CAS No.: 1208077-19-3
M. Wt: 223.65 g/mol
InChI Key: QTZFXXLSYQSELV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-Chloro-4-fluoro-5-methylbenzenesulfonamide consists of 7 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom. The molecular weight is 223.65 g/mol.

It is stored at room temperature .

Scientific Research Applications

Synthesis of Intermediates for Pesticides and Pharmaceuticals

2-Chloro-4-fluoro-5-methylbenzenesulfonamide serves as a key intermediate in the synthesis of various compounds, including those with applications in pesticides and pharmaceuticals. For example, Xiao-hua Du et al. (2005) demonstrated its utility in the synthesis of 2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, a precursor for the herbicidal j7uthiacet-methyl. This process involves a novel synthesis pathway that includes steps like the Schiemann reaction, highlighting its significance in producing agriculturally important chemicals (Xiao-hua Du, Sheng Chen, Mei-Ru Zheng, & Zhen-yuan Xu, 2005).

Anticancer and Antimicrobial Applications

Research has also explored the potential of derivatives of this compound in anticancer and antimicrobial treatments. E. Pomarnacka et al. (2009) synthesized N,S-substituted derivatives of this compound, demonstrating moderate cytotoxic activity against human cancer cell lines, underscoring the potential of these compounds in cancer research. The activity was found to be less potent than cisplatin, indicating a specific, targeted application in oncology (E. Pomarnacka, A. Kornicka, P. Bednarski, & A. Charkiewicz, 2009).

Molecular Modeling and Chemical Analysis

Furthermore, studies involving molecular modeling and chemical analysis techniques have been applied to derivatives of this compound for understanding their interaction with biological molecules. For instance, quantum chemical and molecular dynamic simulation studies on piperidine derivatives offer insights into their adsorption behaviors and corrosion inhibition properties, which are crucial for materials science and engineering applications (S. Kaya, Lei Guo, C. Kaya, B. Tüzün, I. Obot, R. Touir, & N. Islam, 2016).

Structural Analysis and Characterization

The structural analysis and characterization of related sulfonamide compounds have been a focal point to understand their physical and chemical properties. This includes investigating crystal structures, which aids in the development of materials with specific characteristics required for advanced applications. Such studies provide a foundation for the synthesis of novel compounds with tailored properties for use in various scientific domains (P. Suchetan, Gundagallu Madanagopala Reddy Supriya, K. S. Srivishnu, H. N. Lakshmikantha, S. Naveen, & N. K. Lokanath, 2016).

Safety and Hazards

The safety information for 2-Chloro-4-fluoro-5-methylbenzenesulfonamide indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Properties

IUPAC Name

2-chloro-4-fluoro-5-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClFNO2S/c1-4-2-7(13(10,11)12)5(8)3-6(4)9/h2-3H,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTZFXXLSYQSELV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)Cl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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